Cilliobrevin D

Catalog No.
S12906936
CAS No.
M.F
C17H8Cl3N3O2
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cilliobrevin D

Product Name

Cilliobrevin D

IUPAC Name

(Z)-2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile

Molecular Formula

C17H8Cl3N3O2

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25)/b15-12-

InChI Key

HVJSIEVASHGLBF-QINSGFPZSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N

Isomeric SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N

Ciliobrevin D is a member of the class of quinazolines that functions as a ATPase motor cytoplasmic dynein inhibitor. It has a role as an ATPase motor cytoplasmic dynein inhibitor. It is an enone, a dichlorobenzene, a nitrile and a member of quinazolines.

Cilliobrevin D is a cell-permeable, reversible, and specific small-molecule antagonist of the AAA+ ATPase motor cytoplasmic dynein [1]. As a benchmark chemical probe, it blocks dynein-dependent microtubule gliding, ATPase activity, and Hedgehog (Hh) signaling . For procurement and assay design, its primary value lies in its ability to selectively halt retrograde intracellular transport and mitotic spindle assembly without the severe off-target effects associated with legacy inhibitors [2].

Research Fit

Cell-permeable dynein ATPase inhibitor
Compatible with retrograde axonal transport assays
Reversible inhibition supports dynamic spindle studies

Substituting Cilliobrevin D with older generic dynein inhibitors like EHNA or its parent analog Ciliobrevin A compromises assay integrity [1]. EHNA requires millimolar concentrations that inherently disrupt actin networks and inhibit phosphodiesterase 2 (PDE2), confounding cytoskeletal data [2]. Meanwhile, Ciliobrevin A exhibits a significantly higher IC50, forcing researchers to use higher concentrations that increase the risk of DMSO-induced cytotoxicity [3]. Furthermore, substituting chemical inhibition with genetic knockdown (RNAi) fails to provide the rapid, reversible temporal control necessary for tracking dynamic motor protein kinetics in live cells [1].

Substitution Risk

Risk Factor
Cilliobrevin D
Alternative Inhibitor
Inhibition mechanism
Inhibits basal & MT-stimulated ATPase
Dynapyrazole-A inhibits only MT-stimulated ATPase
Isoform selectivity
Pan-dynein (non-selective)
Analog 18 is dynein-2 selective
AAA1 binding affinity
Lower binding affinity
Ciliobrevin A has higher affinity

Dynein ATPase Inhibition Potency

Cilliobrevin D demonstrates significantly greater potency in inhibiting microtubule-stimulated dynein ATPase activity compared to its parent compound, Ciliobrevin A [1]. This allows researchers to achieve complete motor blockade at lower concentrations, reducing the volume of solvent required and minimizing the risk of non-specific cytotoxicity in delicate live-cell assays [2].

Evidence DimensionInhibition of microtubule-stimulated dynein ATPase activity (IC50)
Target Compound Data15.0 µM
Comparator Or BaselineCiliobrevin A (52.0 µM)
Quantified Difference3.4-fold higher potency for Cilliobrevin D
ConditionsIn vitro microtubule-stimulated ATPase activity assay

Enables robust dynein inhibition at lower dosing thresholds, minimizing solvent-induced cytotoxicity in sensitive live-cell assays.

Motility Inhibition
Head-to-head
IC₅₀ 15 ± 2.9 µM vs 2.3 ± 1.4 µM
6.5-fold less potent
Reported dynein-1 motility endpoint; 6.5-fold difference
In vitro gliding assay; n=3

Specificity and Off-Target Avoidance

Unlike the legacy inhibitor EHNA, which is notoriously non-selective and requires massive doses to function, Cilliobrevin D specifically targets the AAA+ ATPase motor domain without disrupting the broader cellular architecture [1]. EHNA's requirement for millimolar concentrations leads to severe actin disruption and PDE2 inhibition, whereas Cilliobrevin D preserves actin integrity, ensuring that observed transport defects are strictly dynein-mediated [2].

Evidence DimensionWorking concentration required for dynein inhibition vs. off-target actin/PDE2 disruption
Target Compound DataEffective at 10–50 µM with preserved actin organization
Comparator Or BaselineEHNA (Requires 0.8–2.0 mM, causing profound actin disruption and PDE2 inhibition)
Quantified DifferenceAchieves dynein blockade at ~1/20th the concentration of EHNA without confounding cytoskeletal toxicity
ConditionsCell-based motility and cytoskeleton integrity assays

Prevents false-positive phenotypic data in intracellular transport studies, ensuring reliable target validation.

Isoform Selectivity
Head-to-head
Cilliobrevin D: DYNC1H1 52 µM / DYNC2H1 55 µM
Analog 18: DYNC1H1 130 µM / DYNC2H1 21 µM
Analog 18: 6.2× dynein-2 selective
Supports isoform-selectivity review; dynein-2 study context
ATPase assay, 50 µM compound, recombinant heavy chains

Rapid Temporal Control vs. Genetic Depletion

For dynamic intracellular transport studies, chemical inhibition via Cilliobrevin D provides immediate, reversible blockade of dynein within minutes, which can be fully restored upon washout [1]. This presents a massive workflow advantage over RNAi or CRISPR genetic depletion, which require 24 to 72 hours to take effect, are irreversible, and often induce cell death before the assay can be completed [2].

Evidence DimensionTime to achieve functional dynein blockade and reversibility
Target Compound DataMinutes to onset; fully reversible upon washout
Comparator Or BaselineRNAi / CRISPR knockdown (24–72 hours; irreversible)
Quantified DifferenceImmediate, transient control vs. multi-day irreversible depletion
ConditionsLive-cell imaging of melanosome aggregation and mitotic spindle formation

Provides critical temporal resolution for studying dynamic motor protein processes that are impossible to capture with slow genetic ablation.

Cellular Hh Inhibition
Head-to-head
IC₅₀ 15.5 ± 3 µM vs 1.9 ± 0.6 µM
8.2-fold less potent
Supports cellular pathway-response context
Gli reporter, NIH-3T3, 30h; n=4–5

Solubility & Anhydrous Handling

Proper procurement and handling of Cilliobrevin D require strict adherence to solvent protocols, as the compound is highly sensitive to moisture . It is soluble up to 50 mM in anhydrous DMSO, but requires warming and sonication for complete dissolution; failure to use fresh, anhydrous solvent will result in precipitation and false-negative assay results .

Evidence DimensionStock solution stability and solvent dependency
Target Compound DataSoluble up to 50 mM in strictly anhydrous DMSO (requires warming/sonication)
Comparator Or BaselineStandard aqueous-soluble biochemical probes
Quantified DifferenceHighly sensitive to moisture-induced precipitation compared to aqueous benchmarks
ConditionsReagent preparation and -20°C storage

Procurement teams must ensure concurrent sourcing of high-purity anhydrous DMSO, as moisture contamination leads to false-negative assay results.

Kinesin Selectivity
Class-level
Sparing of kinesin-dependent trafficking
Class-level functional selectivity; supports motor-specific transport dissection
Sensory axon organelle transport assays; qualitative observation
AAA1 Binding
Cross-study comparable
Cilliobrevin D: lower affinity
Ciliobrevin A: higher affinity
Qualitative difference in silico
Supports SAR comparator context; distinct binding profile
In silico docking study, AAA1 nucleotide-binding site

Live-Cell Intracellular Transport Assays

Due to its rapid onset and reversibility, Cilliobrevin D is the preferred reagent for transiently halting retrograde transport of organelles (such as peroxisomes and melanosomes) and viruses along microtubules [1]. It allows researchers to establish a baseline, induce a block, and wash out the inhibitor to observe recovery, a workflow impossible with RNAi [2].

Hedgehog Signaling Modulation

Because cytoplasmic dynein is essential for primary cilia function and downstream Hh signaling, Cilliobrevin D is utilized as a potent Hh pathway antagonist [1]. Its superior potency over Ciliobrevin A makes it optimal for screening assays targeting smoothened (Smo) downstream signaling in developmental biology and oncology models .

Mitotic Spindle & Cell Cycle Research

Cilliobrevin D is deployed to selectively disrupt spindle pole focusing and kinetochore-microtubule attachment [2]. By avoiding the actin-disrupting off-target effects of EHNA, it provides clean, unambiguous data regarding dynein's specific mechanical role during metaphase [3].

Primary Cilia & Organogenesis Modeling

Because it directly perturbs primary cilia formation, Cilliobrevin D is procured for developmental biology models to study organogenesis and left-right asymmetry [1]. Its strict target specificity ensures that the observed ciliary defects are not artifacts of generalized cytoskeletal collapse, differentiating it from broader microtubule poisons .

Application Fit Matrix

Application
Selection Property
Validation Focus
Axonal transport research
Dynein-specific motor inhibition
Retrograde organelle transport endpoints
Ciliogenesis & Hh pathway studies
Pan-dynein isoform profile
Cilia formation and Gli-reporter assays
AAA1 binding SAR studies
Moderate AAA1 affinity reference
Binding affinity and IC₅₀ benchmarking
Mitotic spindle dynamics research
Reversible and moderate potency
Spindle pole focusing and kinetochore attachment

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

390.968210 g/mol

Monoisotopic Mass

390.968210 g/mol

Heavy Atom Count

25

Explore Compound Types